molecular formula C13H18N2O2 B8698070 Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester

Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester

Cat. No.: B8698070
M. Wt: 234.29 g/mol
InChI Key: PHWXZIFYNWVOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester typically involves the esterification of 3-methyl-4-(piperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its piperazine moiety.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-(piperazin-1-yl)benzoate: Similar structure with a fluorine atom substitution.

    Methyl 3-(piperazin-1-yl)benzoate: Lacks the methyl group on the benzoate ring.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester is unique due to the presence of both a methyl group and a piperazine ring, which can confer specific chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential as a pharmaceutical intermediate.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-methyl-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C13H18N2O2/c1-10-9-11(13(16)17-2)3-4-12(10)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3

InChI Key

PHWXZIFYNWVOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using methyl 4-bromo-3-methylbenzoate (5 g) and 1-Boc-piperazine (4.47 g) and by the reaction and treatment in the same manner as in Example 94, the title compound (1.05 g) was obtained via 4-(4-methoxycarbonyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester.
Name
4-(4-methoxycarbonyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.47 g
Type
reactant
Reaction Step Three

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